3-Amino-1-(5-methylfuran-2-yl)propan-1-ol
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Overview
Description
3-Amino-1-(5-methylfuran-2-yl)propan-1-ol is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound features a furan ring substituted with a methyl group at the 5-position and an amino alcohol side chain at the 1-position. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol typically involves the reaction of 5-methylfurfural with an appropriate amine and reducing agent. One common method includes the reductive amination of 5-methylfurfural using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-methylfuran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-Amino-1-(5-methylfuran-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(5-methylfuran-2-yl)propan-1-ol: A stereoisomer with similar chemical properties.
1-(5-methylfuran-2-yl)propan-1-ol: Lacks the amino group, resulting in different reactivity and applications.
3-Amino-3-(furan-2-yl)propan-1-ol: Similar structure but without the methyl group, affecting its chemical behavior.
Uniqueness
3-Amino-1-(5-methylfuran-2-yl)propan-1-ol is unique due to the presence of both an amino alcohol group and a methyl-substituted furan ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-amino-1-(5-methylfuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-6-2-3-8(11-6)7(10)4-5-9/h2-3,7,10H,4-5,9H2,1H3 |
InChI Key |
KDSJYXOBPDONQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CCN)O |
Origin of Product |
United States |
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